1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine
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Overview
Description
1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine is a chemical compound with the molecular formula C19H27F3N2O2 and a molecular weight of 372.43 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and a phenethyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under suitable conditions.
Attachment of the Phenethyl Group: The phenethyl group can be attached through a nucleophilic substitution reaction using phenethyl halides.
Protection with Boc Group: The final step involves protecting the amine group with a Boc (tert-butoxycarbonyl) group to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenethyl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-trifluoromethyl-piperidin-4-one: Similar in structure but lacks the phenethyl group.
1-Benzylpyrrolidine-3-amine: Contains a pyrrolidine ring instead of a piperidine ring.
3-(Trifluoromethyl)phenethylamine: Lacks the piperidine ring and Boc protection.
Uniqueness
1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine is unique due to the combination of the piperidine ring, trifluoromethyl group, and phenethyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C19H27F3N2O2 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-11-5-9-18(23,13-24)10-8-14-6-4-7-15(12-14)19(20,21)22/h4,6-7,12H,5,8-11,13,23H2,1-3H3 |
InChI Key |
WZDGAECKVAUCCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CCC2=CC(=CC=C2)C(F)(F)F)N |
Origin of Product |
United States |
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